(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
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Overview
Description
(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound known for its unique structural features and reactivity This compound is characterized by the presence of a tert-butyl group, diphenoxyphenyl moiety, and a dihydrobenzo[d][1,3]oxaphosphole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydrobenzo[d][1,3]oxaphosphole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the diphenoxyphenyl moiety: This step involves the coupling of the diphenoxyphenyl group to the oxaphosphole ring using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or hydrocarbons. Substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole: Unique due to its specific structural features and reactivity.
This compound analogs: Compounds with similar structures but different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl group, diphenoxyphenyl moiety, and dihydrobenzo[d][1,3]oxaphosphole ring system
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2-methyl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29O3P/c1-21-31-27-20-11-17-24(29(27)34(21)30(2,3)4)28-25(32-22-13-7-5-8-14-22)18-12-19-26(28)33-23-15-9-6-10-16-23/h5-21H,1-4H3/t21-,34+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJWVLWCKKVFR-IFXFPORBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1OC2=CC=CC(=C2[P@]1C(C)(C)C)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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